Dithiodiethyl bis-lactamide

Description

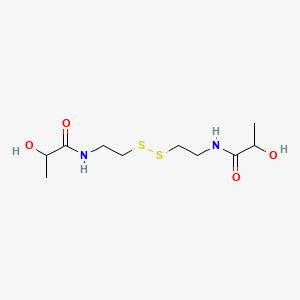

Dithiodiethyl bis-lactamide is a symmetric bis-amide derivative synthesized via molecular iodine-promoted bis-homocoupling of thioglycolic acid amides. This compound belongs to a broader class of dithiodiglycolic acid derivatives, which are characterized by a disulfide (S–S) bridge and amide functional groups. The compound has been evaluated for inhibitory effects on human neuroblastoma (SHSY5Y) and rat liver cell lysates, as well as cytotoxicity against glioblastoma (U87) and immortalized keratinocyte (HaCaT) cell lines .

Properties

CAS No. |

168961-93-1 |

|---|---|

Molecular Formula |

C10H20N2O4S2 |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

2-hydroxy-N-[2-[2-(2-hydroxypropanoylamino)ethyldisulfanyl]ethyl]propanamide |

InChI |

InChI=1S/C10H20N2O4S2/c1-7(13)9(15)11-3-5-17-18-6-4-12-10(16)8(2)14/h7-8,13-14H,3-6H2,1-2H3,(H,11,15)(H,12,16) |

InChI Key |

DKEJNVCUEGAJDJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NCCSSCCNC(=O)C(C)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dithiodiethyl bis-lactamide typically involves the reaction of ethyl lactamide with sulfur-containing reagents. The process may include steps such as:

Thioether Formation: Ethyl lactamide reacts with a sulfur donor under controlled conditions to form the dithiodiethyl linkage.

Cyclization: The intermediate product undergoes cyclization to form the lactamide ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reaction .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the sulfur atoms are oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions may involve the conversion of the dithiodiethyl linkage to simpler thiol groups.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).

Major Products:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Thiols.

Substitution Products: Various substituted lactamides.

Scientific Research Applications

Dithiodiethyl bis-lactamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications, such as in drug design and delivery systems.

Industry: Utilized in the formulation of skincare products due to its skin-conditioning properties

Mechanism of Action

The mechanism of action of dithiodiethyl bis-lactamide involves its interaction with molecular targets through its sulfur and lactamide groups. These interactions can modulate various biological pathways, leading to effects such as antimicrobial activity. The compound’s ability to form stable complexes with proteins and other biomolecules is key to its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Dithiodiethyl bis-lactamide with structurally and functionally related compounds, focusing on synthesis methods, biological activity, and cytotoxicity.

Cytotoxicity and Selectivity

- HaCaT Keratinocytes: Both compounds show minimal toxicity in non-cancerous HaCaT cells, indicating a favorable therapeutic window .

Key Research Findings

- Redox Sensitivity: The disulfide bond in this compound makes it susceptible to reductive cleavage in cellular environments, a property shared with other bis-amides but absent in ester-based disulfides .

- Structure-Activity Relationship (SAR): Symmetric bis-amides generally exhibit higher lysate activity than non-symmetric analogs, emphasizing the role of molecular symmetry in target engagement .

Q & A

Q. What methodologies are suitable for investigating the compound’s degradation pathways in environmental matrices?

- Methodological Answer : Employ untargeted metabolomics approaches using high-resolution LC-MS/MS. Annotate degradation products via spectral libraries (e.g., mzCloud) and fragmentation patterns. Use multivariate analysis (e.g., principal component analysis) to correlate degradation rates with environmental factors (e.g., UV exposure, microbial activity) .

Q. How can researchers design a study to elucidate the role of this compound in modulating protein-ligand interactions?

- Methodological Answer :

- Experimental Design : Use surface plasmon resonance (SPR) to quantify binding kinetics. Validate with isothermal titration calorimetry (ITC) for thermodynamic parameters.

- Data Interpretation : Compare results with negative controls (e.g., dithiothreitol-treated samples) to confirm disulfide-dependent activity. For structural insights, combine cryo-electron microscopy (cryo-EM) with mutagenesis studies targeting cysteine residues .

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data involving this compound?

- Methodological Answer : Apply nonlinear regression models (e.g., log-logistic or Hill equations) to calculate IC₅₀ values. Use ANOVA with post-hoc Tukey tests to compare treatment groups. For high-throughput data, implement machine learning algorithms (e.g., random forests) to identify toxicity predictors .

Data Management and Reproducibility

Q. How can researchers ensure reproducibility in studies involving this compound?

- Methodological Answer :

- Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw spectral data, synthetic protocols, and instrument calibration logs in repositories like Zenodo or Figshare, using Digital Object Identifiers (DOIs) .

- Collaboration : Share annotated datasets and code for statistical analyses via platforms like GitHub. Include negative results in supplementary materials to prevent publication bias .

Ethical and Reporting Standards

Q. What ethical considerations are critical when studying this compound in biomedical research?

- Methodological Answer :

- Human/Animal Studies : Obtain approval from institutional review boards (IRBs) or ethics committees. For animal studies, follow ARRIVE guidelines for reporting.

- Conflict of Interest : Disclose all funding sources and potential biases in publications. Use standardized templates (e.g., ICMJE forms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.